molecular formula C15H28N2O2 B13206688 tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate CAS No. 2059988-51-9

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No.: B13206688
CAS No.: 2059988-51-9
M. Wt: 268.39 g/mol
InChI Key: WPTOZCSREFTNDW-UHFFFAOYSA-N
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Description

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group at the 3-position and a piperidinyl substituent at the 5-position of the piperidine ring. This structure combines a rigid bicyclic amine framework with a bulky ester group, which influences its physicochemical properties, such as solubility, stability, and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor modulators, and neuroactive agents due to their ability to mimic natural amine scaffolds .

The tert-butyl group enhances steric protection of the carboxylate moiety, improving metabolic stability and bioavailability. The piperidinyl substitution at the 5-position introduces additional hydrogen-bonding and hydrophobic interactions, making it a versatile building block for drug discovery .

Properties

CAS No.

2059988-51-9

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 5-piperidin-1-ylpiperidine-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)12-9-13(11-16-10-12)17-7-5-4-6-8-17/h12-13,16H,4-11H2,1-3H3

InChI Key

WPTOZCSREFTNDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate typically involves:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Selective functionalization at the 3- and 5-positions of the piperidine ring.
  • Coupling of the 5-position with a piperidine substituent via nucleophilic substitution or amide bond formation.

Key Synthetic Steps and Conditions

Protection and Functionalization of Piperidine Core
  • The starting material is often a piperidine derivative bearing a protected amino group (Boc-protected).
  • The Boc protecting group is introduced using tert-butyl carbamate reagents under basic conditions.
  • Typical bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM).
  • Organic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are preferred for these steps.
  • The reaction temperature ranges from ambient to 70°C, with reaction times spanning 18 to 30 hours for optimal conversion.
Nucleophilic Substitution and Coupling Reactions
  • The introduction of the piperidin-1-yl substituent at the 5-position is typically achieved via nucleophilic substitution.
  • Nucleophiles such as piperidine or its derivatives react with activated intermediates (e.g., sulfonates or halides).
  • Activating agents like hydroxybenzotriazole (HOBt) and coupling reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) facilitate amide bond formation.
  • Bases like DIPEA are used to maintain basic conditions, enhancing nucleophilicity.
  • Reaction temperatures are maintained between 30°C and 90°C, often optimized around 45°C to 70°C.
Deprotection Steps
  • After coupling, the Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (10% v/v).
  • This step liberates the free amine necessary for further functionalization or final product formation.
  • Deprotection typically proceeds at room temperature over several hours.

Representative Reaction Conditions Summary

Step Reagents/Conditions Solvents Temperature (°C) Time (hours) Notes
Boc Protection Boc anhydride or Boc-Cl, TEA/DIPEA base Acetone, Ethyl acetate, THF 20–70 18–30 Base equivalents: 1.1–2.0; Preferred base TEA
Nucleophilic Substitution Piperidine nucleophile, HOBt, HBTU, DIPEA DMF, DCM 30–90 18–30 Coupling agents facilitate amide bond formation
Boc Deprotection Trifluoroacetic acid (10% in DCM) DCM 20–25 1–5 Room temperature; liberates free amine

Summary Table of Key Preparation Parameters

Parameter Preferred Range/Agent Purpose Reference
Base Triethylamine (TEA), DIPEA Neutralize acid, promote reaction
Solvent Acetone, Ethyl acetate, THF, DCM Reaction medium
Temperature 20–70°C Optimize reaction kinetics
Reaction Time 18–30 hours Complete conversion
Coupling Agents HOBt, HBTU Facilitate amide bond formation
Deprotection Agent Trifluoroacetic acid (10% in DCM) Remove Boc protecting group

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a piperidine derivative with a molecular weight of approximately 268.39 g/mol. It consists of a tert-butyl ester group attached to a piperidine ring, which is further substituted with another piperidine moiety. This compound is intended exclusively for research purposes, not for human therapeutic applications or veterinary use.

Synthesis
The synthesis of this compound generally involves several steps, with triethylamine as a base and dichloromethane as a solvent commonly used during synthesis processes. Industrial methods may utilize automated reactors for large-scale synthesis, optimizing yield and efficiency.

Applications
this compound has been investigated for its role in enzyme inhibition and receptor modulation, making it a candidate for drug development. Studies have focused on its interactions with biological targets, evaluating its ability to inhibit specific enzymes or modulate receptor activity, potentially leading to therapeutic applications in treating various conditions.

Structural Similarities
Several compounds share structural similarities with this compound:

  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS Number: 162167-97-7)
  • tert-Butyl 4-(aminomethyl)-4-methylpiperidine (CAS Number: 236406-22-7)
  • tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS Number: 138022-04-5)
  • (R)-1-Boc-3-(aminomethyl)piperidine (CAS Number: 140645-23-4)

These compounds exhibit similar functional groups or structural features but differ in their specific applications or biological activities. The uniqueness of this compound lies in its specific combination of substituents that may confer distinct pharmacological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Reference
This compound Piperidinyl at C5, tert-butyl carboxylate at C3 Bicyclic amine with enhanced metabolic stability
tert-Butyl 2-((N-(3,4-difluorophenyl)propanamido)methyl)piperidine-1-carboxylate (Compound 7) 3,4-Difluorophenylpropanamido group at C2 Improved lipophilicity; lower melting point (75°C) due to flexible side chain
tert-Butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate Pyrazolyl group at C5 Enhanced π-π stacking potential; molecular weight 265.35 g/mol
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Triazole-thioether and trifluoromethyl groups High electrophilicity; potential for covalent binding
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Chiral amino and trifluoromethyl groups at C3/C5 Stereospecific interactions; CAS 1240585-46-9
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate Chiral amino and methyl groups at C3/C5 Improved solubility; molecular weight 214.3 g/mol

Key Observations :

Substituent Impact on Physicochemical Properties :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or halogenated aryl groups (e.g., ) exhibit increased lipophilicity and metabolic resistance.
  • Steric Effects : The tert-butyl group universally improves stability, but bulky substituents (e.g., triazole-thioether in ) may reduce solubility.
  • Chirality : Stereoisomers like (3S,5R)-configured derivatives () show distinct biological activities compared to racemic mixtures.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling (e.g., boronic acid reactions in ) and nucleophilic substitutions (e.g., thionyl chloride-mediated dehydration in ) are common methods.
  • This compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling, similar to Compound 5b in .

Biological Relevance: Piperidine derivatives with aryl or heteroaryl substituents (e.g., pyrazole in ) are often explored as kinase inhibitors or PET radiotracers (). Amino-substituted analogues () are prioritized for CNS-targeted drugs due to enhanced blood-brain barrier permeability.

Biological Activity

tert-Butyl 5-(piperidin-1-yl)piperidine-3-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl ester group attached to a piperidine ring, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₄N₂O₂
  • Molecular Weight : Approximately 268.39 g/mol
  • Structural Characteristics : The compound features two piperidine rings and a tert-butyl ester group, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation. These properties make it a potential candidate for drug development targeting various diseases.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, influencing their activity. This interaction can lead to modulation of biochemical pathways involved in disease processes.

Pharmacological Applications

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating conditions like cancer or inflammation.
  • Receptor Modulation : The compound has been evaluated for its effects on various receptors, suggesting potential applications in neuropharmacology and pain management.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key similarities and differences:

Compound NameCAS NumberSimilarity Index
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate162167-97-70.98
tert-Butyl 4-(aminomethyl)-4-methylpiperidine236406-22-70.98
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate138022-04-50.98
(R)-1-Boc-3-(aminomethyl)piperidine140645-23-41.00

This table highlights the structural similarities that may influence their biological activity, emphasizing the unique pharmacological profile of this compound.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo studies have indicated that treatment with this compound can reduce tumor growth in mouse models, supporting its therapeutic potential in oncology.

Example Study Findings

A recent study evaluated the effects of this compound on human cancer cell lines:

  • IC50 Values : The compound displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-proliferative effects.
  • Selectivity Index : The selectivity index was calculated by comparing cytotoxicity against non-cancerous cells, demonstrating favorable therapeutic windows.

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